molecular formula C7H8N2S B1521556 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile CAS No. 1210155-66-0

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Cat. No.: B1521556
CAS No.: 1210155-66-0
M. Wt: 152.22 g/mol
InChI Key: UUMUGPFHNVGYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile is a chemical compound belonging to the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. Thiazoles are known for their diverse biological activities and are often used in the development of various drugs and biologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile typically involves the reaction of ethylamine with chloroacetonitrile in the presence of a thiazole ring-forming agent. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted thiazoles with different functional groups.

Scientific Research Applications

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antioxidant properties.

  • Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile is compared with other similar thiazole derivatives, such as 2,4-disubstituted thiazoles and 1-(2-methyl-1,3-thiazol-4-yl)ethanamine. These compounds share structural similarities but may exhibit different biological activities and properties due to variations in their substituents and functional groups.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-2-7-9-6(3-4-8)5-10-7/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMUGPFHNVGYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile
Reactant of Route 6
2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.